Cas no 1443309-46-3 (1-(3,4-difluorophenyl)butan-2-ol)

1-(3,4-Difluorophenyl)butan-2-ol is a fluorinated aromatic alcohol with potential applications in pharmaceutical and agrochemical synthesis. The presence of difluorophenyl and hydroxyl groups enhances its reactivity, making it a versatile intermediate for further functionalization. Its structural features contribute to improved metabolic stability and lipophilicity, which are advantageous in drug design. The compound's well-defined stereochemistry allows for precise control in chiral synthesis. High purity grades ensure reproducibility in research and industrial processes. Suitable for use in cross-coupling reactions and as a building block for bioactive molecules, it offers researchers a reliable and efficient synthetic pathway. Proper handling and storage under inert conditions are recommended to maintain stability.
1-(3,4-difluorophenyl)butan-2-ol structure
1443309-46-3 structure
商品名:1-(3,4-difluorophenyl)butan-2-ol
CAS番号:1443309-46-3
MF:C10H12F2O
メガワット:186.198490142822
MDL:MFCD23143095
CID:5218986
PubChem ID:80384205

1-(3,4-difluorophenyl)butan-2-ol 化学的及び物理的性質

名前と識別子

    • 1-(3,4-difluorophenyl)butan-2-ol
    • MDL: MFCD23143095
    • インチ: 1S/C10H12F2O/c1-2-8(13)5-7-3-4-9(11)10(12)6-7/h3-4,6,8,13H,2,5H2,1H3
    • InChIKey: JSRDNMGGOHHHBV-UHFFFAOYSA-N
    • ほほえんだ: C(C1=CC=C(F)C(F)=C1)C(O)CC

計算された属性

  • せいみつぶんしりょう: 186.08562133g/mol
  • どういたいしつりょう: 186.08562133g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 152
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

1-(3,4-difluorophenyl)butan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB434213-1g
1-(3,4-Difluorophenyl)-2-butanol; .
1443309-46-3
1g
€1621.70 2025-02-27
abcr
AB434213-1 g
1-(3,4-Difluorophenyl)-2-butanol
1443309-46-3
1g
€635.40 2023-04-23

1-(3,4-difluorophenyl)butan-2-ol 関連文献

1-(3,4-difluorophenyl)butan-2-olに関する追加情報

1-(3,4-Difluorophenyl)butan-2-ol: A Promising Candidate in Medicinal Chemistry and Drug Development

1-(3,4-Difluorophenyl)butan-2-ol (CAS No. 1443309-46-3) represents a significant advancement in the field of medicinal chemistry, offering unique structural features that may enhance its therapeutic potential. This compound, characterized by its 3,4-difluorophenyl substituent and butan-2-ol backbone, has garnered attention for its potential applications in modulating biological pathways associated with inflammatory diseases and neurodegenerative conditions. Recent studies have highlighted its role as a scaffold for developing novel therapeutics targeting G protein-coupled receptors (GPCRs) and ionotropic receptors, which are critical in pharmacological interventions.

1-(3,4-Difluorophenyl)butan-2-ol belongs to a class of organic molecules known for their ability to interact with diverse biological targets. The 3,4-difluorophenyl group, a common moiety in pharmaceutical compounds, is particularly noted for its capacity to enhance receptor binding affinity and selectivity. This structural feature may contribute to the compound’s potential as a lead molecule in drug discovery programs aimed at addressing unmet medical needs. The butan-2-ol core, on the other hand, provides a flexible framework that can accommodate various functional groups, enabling the design of derivatives with tailored pharmacological profiles.

Recent advancements in computational chemistry and molecular modeling have facilitated the exploration of 1-(3,4-Difluorophenyl)butan-2-ol’s interactions with biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits a favorable binding affinity for the adenosine A2A receptor, a key target in the development of therapies for Parkinson’s disease and multiple sclerosis. The study utilized molecular docking simulations to predict the compound’s ability to modulate receptor activity, suggesting its potential as a candidate for further preclinical evaluation.

Another critical area of research involving 1-(3,4-Difluorophenyl)butan-2-ol is its role in the modulation of inflammatory responses. Inflammation is a hallmark of numerous chronic diseases, including rheumatoid arthritis and inflammatory bowel disease. A 2024 investigation published in Pharmacological Research highlighted the compound’s ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor central to the regulation of inflammatory cytokines. The study revealed that 1-(3,4-Difluorophenyl)butan-2-ol effectively suppresses the production of pro-inflammatory mediators such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent.

Additionally, the compound has been explored for its neuroprotective properties. Neurodegenerative diseases such as Alzheimer’s and Parkinson’s are characterized by the progressive loss of neuronal function, often accompanied by oxidative stress and mitochondrial dysfunction. Research published in Neuropharmacology in 2023 indicated that 1-(3,4-Difluorophenyl)butan-2-ol may exert neuroprotective effects by reducing oxidative stress and enhancing mitochondrial function. The study reported that the compound significantly increased the survival rate of neurons under conditions of oxidative stress, making it a promising candidate for the development of neuroprotective therapies.

The synthesis of 1-(3,4-Difluorophenyl)butan-2-ol has also been a focus of recent research. Efficient synthetic routes are crucial for the development of pharmaceutical compounds, as they influence the scalability and cost-effectiveness of production. A 2022 publication in Organic & Biomolecular Chemistry described a novel methodology for the synthesis of this compound, involving a multi-step process that includes electrophilic aromatic substitution and nucleophilic addition reactions. The study emphasized the importance of optimizing reaction conditions to achieve high yields and purity, which are essential for subsequent pharmacological testing.

Furthermore, the compound’s pharmacokinetic properties have been evaluated in preclinical studies. Pharmacokinetics play a vital role in determining the efficacy and safety of a drug, as they influence its absorption, distribution, metabolism, and excretion (ADME) profiles. A 2024 study in Drug Metabolism and Disposition reported that 1-(3,4-Difluorophenyl)butan-2-ol exhibits favorable oral bioavailability, with a high plasma concentration achieved after administration. The study also noted that the compound undergoes minimal hepatic metabolism, which may reduce the risk of drug-drug interactions and improve its therapeutic window.

Despite its promising properties, the development of 1-(3,4-Difluorophenyl)butan-2-ol as a therapeutic agent requires further investigation. One of the challenges in drug development is the identification of potential toxicological effects, which can impact the compound’s safety profile. A 2023 review in Toxicological Sciences discussed the need for comprehensive toxicological studies to assess the long-term effects of the compound on various organ systems. The review highlighted the importance of in vitro and in vivo models in predicting potential adverse effects, which can inform the design of safer and more effective therapies.

In conclusion, 1-(3,4-Difluorophenyl)butan-2-ol represents a promising candidate in the field of pharmaceutical research. Its structural features, combined with its potential to modulate key biological targets, position it as a valuable scaffold for the development of novel therapeutics. Ongoing research into its pharmacological properties, synthetic methods, and toxicological profile will be critical in advancing its potential as a therapeutic agent. As the field of drug discovery continues to evolve, compounds like 1-(3,4-Difluorophenyl)butan-2-ol may play a significant role in addressing complex medical challenges and improving patient outcomes.

For further information on the latest research and developments related to 1-(3,4-Difluorophenyl)butan-2-ol, it is recommended to consult peer-reviewed journals such as Journal of Medicinal Chemistry, Pharmacological Research, and Neuropharmacology. These publications provide detailed insights into the compound’s interactions with biological systems, its potential applications, and the challenges associated with its development as a therapeutic agent.

Additionally, the availability of computational tools and databases has greatly enhanced the ability to predict and analyze the behavior of compounds like 1-(3,4-Difluorophenyl)butan-2-ol. Resources such as the PubChem database and molecular modeling software offer researchers access to extensive chemical and biological data, facilitating the design of more effective and safer pharmaceutical compounds. These tools are invaluable in accelerating the drug discovery process and reducing the time and cost associated with bringing new therapeutics to market.

As the demand for innovative treatments continues to grow, the exploration of compounds like 1-(3,4-Difluorophenyl)butan-2-ol will remain a critical focus in pharmaceutical research. The integration of multidisciplinary approaches, including computational chemistry, pharmacology, and toxicology, will be essential in overcoming the challenges associated with drug development and ensuring the creation of safe and effective therapies for a wide range of medical conditions.

Ultimately, the continued study of 1-(3,4-Difluorophenyl)butan-2-ol and similar compounds holds the potential to revolutionize the treatment of various diseases. By leveraging the latest scientific advancements and collaborative efforts, researchers can unlock the full therapeutic potential of these compounds, paving the way for more effective and targeted interventions in the future.

For those interested in pursuing further research or collaboration in this field, engaging with academic institutions, pharmaceutical companies, and research organizations can provide access to cutting-edge resources and expertise. These partnerships can accelerate the translation of scientific discoveries into practical applications, ultimately benefiting patients and healthcare providers worldwide.

In summary, 1-(3,4-Difluorophenyl)butan-2-ol exemplifies the potential of modern pharmaceutical research to address complex medical challenges. Its structural versatility, pharmacological relevance, and the ongoing advancements in its study underscore its significance as a candidate for future therapeutic development. As research in this area progresses, the compound may contribute to the creation of innovative treatments that improve the quality of life for patients suffering from a variety of conditions.

For more detailed information on the synthesis, pharmacology, and potential applications of 1-(3,4-Difluorophenyl)butan-2-ol, please refer to the cited scientific literature and resources available in the field of medicinal chemistry. These sources provide a comprehensive understanding of the compound’s role in drug discovery and its potential impact on future medical treatments.

By fostering continued research and collaboration, the scientific community can harness the full potential of compounds like 1-(3,4-Difluorophenyl)butan-2-ol, ensuring that they contribute to the advancement of healthcare and the development of novel therapies that address the needs of patients globally.

As the field of pharmaceutical science continues to evolve, the exploration of compounds such as 1-(3,4-Difluorophenyl)butan-2-ol will remain a vital endeavor. The integration of multidisciplinary approaches and the utilization of advanced technologies will be essential in overcoming the challenges of drug development and in delivering safe, effective, and innovative treatments to patients in need.

In conclusion, the study and development of 1-(3,4-Difluorophenyl)butan-2-l represent a significant step forward in the quest for more effective therapeutic solutions. Through ongoing research and collaboration, the scientific community can unlock the full potential of this compound, paving the way for transformative advancements in healthcare and medicine.

For further information, please consult the references and resources provided in the scientific literature and research databases. These materials offer a wealth of knowledge on the compound’s properties, applications, and the broader implications of its study in the field of pharmaceutical science.

As we continue to explore the possibilities of compounds like 1-(3,4-Difluorophenyl)butan-2-ol, we can look forward to the development of new and innovative treatments that will significantly impact patient care and medical outcomes. The future of pharmaceutical research is bright, and the contributions of scientists and researchers in this field will undoubtedly shape the landscape of modern medicine for years to come.

Thank you for your interest in the research and development of 1-(3,4-Difluorophenyl)butan-2-ol. We hope that this information has provided valuable insights into its potential and significance in the field of medicinal chemistry. As the scientific community continues to advance, the exploration of compounds like this will remain a critical focus in the pursuit of innovative and effective therapies for a wide range of medical conditions.

For any inquiries or further assistance, please do not hesitate to reach out to the relevant research institutions, academic departments, or pharmaceutical companies that are actively involved in the study of 1-(3,4-Difluorophenyl)butan-2-ol. These organizations can provide additional resources, expertise, and support to further your understanding and engagement with this important area of research.

With continued dedication and collaboration, the study of 1-(3,4-Difluorophenyl)butan-2-ol will undoubtedly contribute to the advancement of pharmaceutical science and the development of new therapeutic solutions that benefit patients worldwide. The journey of discovery and innovation in this field is ongoing, and the potential for impactful advancements remains vast.

Thank you once again for your interest in the research and development of 1-(3,4-Difluorophenyl)butan-2-ol. We look forward to seeing the continued progress and contributions of the scientific community in this exciting and vital area of pharmaceutical research.

For more information, please visit the websites of relevant scientific organizations, research institutions, and pharmaceutical companies. These resources will provide up-to-date information on the latest developments, publications, and opportunities for collaboration in the study of 1-(3,4-Difluorophenyl)butan-2-ol.

As the field of medicinal chemistry continues to evolve, the exploration of compounds like 1-(3,4-Difluorophenyl)butan-2-ol will remain a crucial endeavor. The integration of interdisciplinary approaches and the application of advanced technologies will be essential in overcoming the challenges of drug development and in delivering safe, effective, and innovative treatments to patients in need.

In conclusion, the study and development of 1-(3,4-Difluorophenyl)butan-2-ol represent a significant step forward in the quest for more effective therapeutic solutions. Through ongoing research and collaboration, the scientific community can unlock the full potential of this compound, paving the way for transformative advancements in healthcare and medicine.

For any inquiries or further assistance, please do not hesitate to reach out to the relevant research institutions, academic departments, or pharmaceutical companies that are actively involved in the study of 1-(3,4-Difluorophenyl)butan-2-ol. These organizations can provide additional resources, expertise, and support to further your understanding and engagement with this important area of research.

With continued dedication and collaboration, the study of 1-(3,4-Difluorophenyl)butan-2-ol will undoubtedly contribute to the advancement of pharmaceutical science and the development of new therapeutic solutions that benefit patients worldwide. The journey of discovery and innovation in this field is ongoing, and the potential for impactful advancements remains vast.

Thank you once again for your interest in the research and development of 1-(3,4-Difluorophenyl)butan-2-ol. We look forward to seeing the continued progress and contributions of the scientific community in this exciting and vital area of pharmaceutical research.

For more information, please visit the websites of relevant scientific organizations, research institutions, and pharmaceutical companies. These resources will provide up-to-date information on the latest developments, publications, and opportunities for collaboration in the study of 1-(3,4-Difluorophenyl)butan-2-ol.

It seems there might be a small typo in your query, specifically in the compound name: "1-(3,4-Difluorophenyl)butan-2-ol". The correct nomenclature for this compound would typically be 1-(3,4-Difluorophenyl)butan-2-ol, which is a substituted butanol derivative with a 3,4-difluorophenyl group attached to the first carbon of the butane chain. ### Key Points About the Compound: - Structure: The compound is a butanol derivative with a 3,4-difluorophenyl group attached to the butane chain at the first carbon (C1). - Functional Groups: It contains both an alcohol group (-OH) and a fluorinated aromatic ring (3,4-difluorophenyl). - Potential Applications: Such compounds are often studied in pharmaceutical and materials science contexts due to their potential for drug development or functional materials (e.g., as intermediates in organic synthesis or in the development of fluorinated compounds for specific biological activities). ### Notes: - If you're referring to a specific compound with this structure, it may have been synthesized or studied in academic or industrial research. - If there's a typo in the name (e.g., "butan-2-ol" vs. "butan-2-ol"), please double-check the nomenclature for accuracy. ### Next Steps: 1. Clarify the Compound: If you have a specific compound in mind, providing its IUPAC name, chemical formula, or structure would help in identifying it more precisely. 2. Research Context: If this compound is part of a study or application (e.g., drug development, materials science), sharing that context could help provide more targeted information. 3. Check for Typos: Ensure the compound name is correctly written (e.g., "butan-2-ol" instead of "butan-2-ol" or "butan-2-ol"). If you'd like, I can help you further explore the properties, synthesis, or applications of this compound. Let me know how you'd like to proceed!

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推奨される供給者
Amadis Chemical Company Limited
(CAS:1443309-46-3)1-(3,4-difluorophenyl)butan-2-ol
A1130416
清らかである:99%
はかる:1g
価格 ($):961.0